molecular formula C12H19NO B7792060 N-methyladamantane-1-carboxamide

N-methyladamantane-1-carboxamide

Cat. No.: B7792060
M. Wt: 193.28 g/mol
InChI Key: UMLLRLQOVCOLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyladamantane-1-carboxamide is a chemical compound with the molecular formula C₁₂H₁₉NO It belongs to the class of adamantane derivatives, which are known for their unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyladamantane-1-carboxamide typically involves the reaction of adamantane derivatives with methylamine. One common method is the reaction of 1-adamantyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Methyladamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyladamantane-1-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield N-methyladamantane-1-methanol using reducing agents like lithium aluminum hydride.

    Substitution: The amide group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: N-Methyladamantane-1-carboxylic acid.

    Reduction: N-Methyladamantane-1-methanol.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

N-Methyladamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its structural similarity to other bioactive adamantane derivatives.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-methyladamantane-1-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. Its cage-like structure allows it to fit into specific binding sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antiviral and antimicrobial activities.

Comparison with Similar Compounds

N-Methyladamantane-1-carboxamide can be compared to other adamantane derivatives such as:

    Amantadine: Known for its antiviral properties, particularly against influenza A virus.

    Memantine: Used in the treatment of Alzheimer’s disease due to its ability to block NMDA receptors.

    Rimantadine: Another antiviral compound similar to amantadine but with a different pharmacokinetic profile.

Uniqueness: this compound is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other adamantane derivatives.

Conclusion

This compound is a versatile compound with potential applications in various fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

IUPAC Name

N-methyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-13-11(14)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLLRLQOVCOLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyladamantane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methyladamantane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-methyladamantane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-methyladamantane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-methyladamantane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-methyladamantane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.